molecular formula C20H19NO5 B12283662 N-Fmoc-(S)-cleonin

N-Fmoc-(S)-cleonin

Cat. No.: B12283662
M. Wt: 353.4 g/mol
InChI Key: YWTNVBOLBKOBKO-QGZVFWFLSA-N
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Description

Its synthesis leverages chiral Ni(II) complexes, enabling large-scale production (>100 g/batch) with exceptional enantiomeric purity (>99%) and an 83% total yield . The Fmoc (9-fluorenylmethoxycarbonyl) group provides orthogonal protection for the α-amino group, facilitating solid-phase peptide synthesis (SPPS). The trifluoromethyl side chain enhances metabolic stability and hydrophobic interactions in therapeutic peptides, making it valuable in drug development .

Properties

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-hydroxycyclopropyl)acetic acid

InChI

InChI=1S/C20H19NO5/c22-18(23)17(20(25)9-10-20)21-19(24)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,25H,9-11H2,(H,21,24)(H,22,23)/t17-/m1/s1

InChI Key

YWTNVBOLBKOBKO-QGZVFWFLSA-N

Isomeric SMILES

C1CC1([C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Canonical SMILES

C1CC1(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-(S)-cleonin typically involves the protection of the amino group of the amino acid with the Fmoc group. This is achieved through the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Comparison with Similar Compounds

Key Insights :

  • Scalability: N-Fmoc-(S)-6,6,6-trifluoro-norleucine outperforms others in batch size due to efficient catalyst recovery (>90% ligand reuse) .
  • Purity : Commercial olefinic derivatives (e.g., (R)-N-Fmoc-α-(7-octenyl)alanine) guarantee high purity, while fluorinated variants require rigorous purification .

Physicochemical Properties

Compound Melting Point (°C) Solubility Stability Issues
N-Fmoc-(S)-6,6,6-Trifluoro-norleucine Not reported Polar aprotic solvents (DMF, NMP) Hydrolytically stable
(R)-N-Fmoc-(3-Pyridyl)alanine 166.5 DCM (sparingly), DMSO, MeOH Sensitive to strong acids/bases
N-Fmoc-Asp(otBu)-OH Not reported Aqueous buffers (pH 5.0) Labile to acidic deprotection
(S)-N-Fmoc-α-(4-pentenyl)alanine Not reported DMF, DCM Epimerization under RCM conditions

Key Insights :

  • Solubility : Fluorinated and aromatic derivatives (e.g., N-Fmoc-(S)-2,6-difluoro-α-methylphenylalanine) require DMF or DMSO for solubility, complicating aqueous applications .
  • Stability : Olefinic side chains in stapled peptides may epimerize during ring-closing metathesis (RCM), necessitating optimized reaction conditions .

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